Cas no 175796-50-6 (13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate)

175796-50-6 structure
Nome do Produto:13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylester
- Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cycloprop
- PPAHV
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetraMethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]Methyle
- Phorbol 12-phenylacetate 13-acetate 20-homovanillate
- ((1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylesterbenzeneaceticacid
- PPAHV >99%
- Phorbol-12-phenylacetate-13-acetate-20-homovanillate
- NCGC00162421-02
- [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
- Phorbol 12-phenylacetate 13-acetate 20-homovanillate, solid
- CHEMBL104647
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, (9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-((phenylacetyl)oxy)-1H-cyclopropa(3,4)benz(1,2-e)azulen-3-yl)methyl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- 13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
- Q27088432
- DTXSID10938709
- {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate
- 12-O-Phenylacetyl-13-O-acetylphorbol-20-homovanillate
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester benzeneacetic acid
- BDBM50052440
- 175796-50-6
- NCGC00162421-01
- AKOS024456617
- GTPL2490
- J-011134
- Phenyl-acetic acid (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-[2-(4-hydroxy-3-methoxy-phenyl)-acetoxymethyl]-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl ester
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester
-
- Inchi: InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1
- Chave InChI: OGRGWTXWAZBJKF-JXWJAAHMSA-N
- SMILES: COC1C(O)=CC=C(CC(OCC2C[C@@]3(C(C(C)=C[C@H]3[C@]3(O)[C@H]([C@H]4[C@]([C@H](OC(CC5=CC=CC=C5)=O)[C@H]3C)(OC(C)=O)C4(C)C)C=2)=O)O)=O)C=1
Propriedades Computadas
- Massa Exacta: 688.28800
- Massa monoisotópica: 688.288
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 11
- Contagem de Átomos Pesados: 50
- Contagem de Ligações Rotativas: 12
- Complexidade: 1440
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 8
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: 9
- Carga de Superfície: 0
- Superfície polar topológica: 166Ų
- XLogP3: 3.7
Propriedades Experimentais
- Cor/Forma: White solid
- Densidade: 1.36
- Ponto de ebulição: 792.4°Cat760mmHg
- Ponto de Flash: 241.1°C
- Índice de Refracção: 1.629
- Solubilidade: DMSO: soluble
- PSA: 165.89000
- LogP: 3.80230
- Solubilidade: Soluble in DMSO
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Informações de segurança
- WGK Alemanha:3
- Condição de armazenamento:Desiccate at -20°C
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6828-1mg |
PPAHV |
175796-50-6 | 98% | 1mg |
¥2302.00 | 2023-09-09 | |
TRC | P698985-5mg |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate |
175796-50-6 | 5mg |
$ 2893.00 | 2023-04-16 | ||
TRC | P698985-1mg |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate |
175796-50-6 | 1mg |
$ 603.00 | 2023-04-16 | ||
TRC | P698985-2.5mg |
PPAHV |
175796-50-6 | 2.5mg |
90.00 | 2021-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202296-1 mg |
PPAHV, |
175796-50-6 | ≥98% | 1mg |
¥1,015.00 | 2023-07-10 | |
TRC | P698985-10mg |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate |
175796-50-6 | 10mg |
$ 4500.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202296-1mg |
PPAHV, |
175796-50-6 | ≥98% | 1mg |
¥1015.00 | 2023-09-05 |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Literatura Relacionada
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Categorias Relacionadas
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Prenol lipídeos Tigilano e ingenano diterpenóides
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Prenol lipídeos diterpenóides Tigilano e ingenano diterpenóides
175796-50-6 (13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate) Produtos relacionados
- 898783-31-8(2-Chloro-2'-(4-methylpiperazinomethyl) benzophenone)
- 933484-78-7((R)-2-(3-CHLORO-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID)
- 1241113-39-2(N-benzyl-N-(cyanomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide)
- 2229369-75-7(tert-butyl N-3-amino-2-(2-chloro-4-methylphenyl)propylcarbamate)
- 144740-53-4(Flupyrsulfuron-methyl)
- 1559-04-2(1-Cyanocyclopropane-1-carboxamide)
- 778604-48-1(3-{(benzyloxy)carbonylamino}-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid)
- 1943-20-0(Benzamide, 2-amino-N-[3-(dimethylamino)propyl]-, hydrochloride (1:2))
- 2228575-47-9(4-(1H-1,2,3,4-tetrazol-1-yl)butanimidamide)
- 2172110-18-6(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-methylpentanoic acid)
Fornecedores recomendados
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
